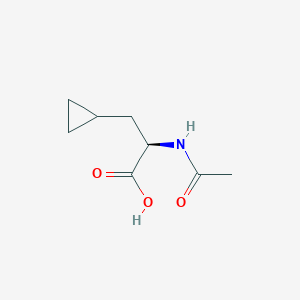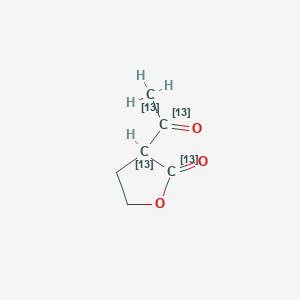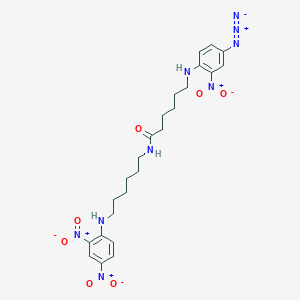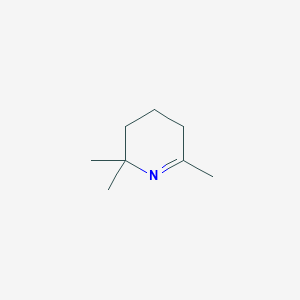
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Descripción general
Descripción
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H15N It is a derivative of tetrahydropyridine, characterized by the presence of three methyl groups at positions 2 and 6
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives using hydrogenation catalysts.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as the reaction of 2,2,6-trimethyl-1,5-hexadiene with ammonia under high pressure and temperature.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and pressure are critical parameters that are carefully controlled.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2,2,6-Trimethylpyridine.
Reduction: 2,2,6-Trimethylpiperidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to inhibition of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
2,2,6-Trimethylpyridine: A structurally similar compound but lacks the tetrahydropyridine ring.
2,2,6-Trimethylpiperidine: A fully saturated analog of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine.
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar substituents.
Uniqueness: this compound is unique due to its partially saturated ring structure, which imparts distinct chemical reactivity and biological activity compared to its fully saturated or aromatic analogs. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2,2,6-trimethyl-4,5-dihydro-3H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYJEAZZQIBMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554038 | |
| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112269-97-3 | |
| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


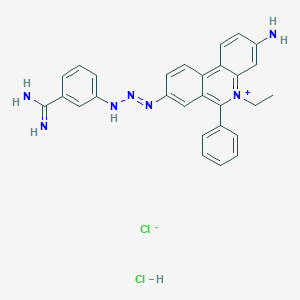
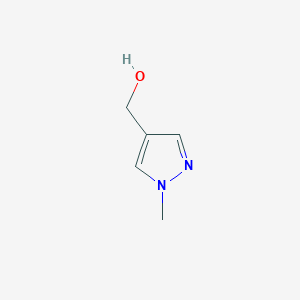

![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)




![1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone](/img/structure/B46934.png)


